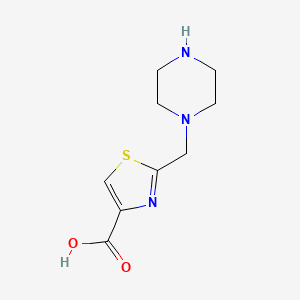
2-Chloro-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H9ClO3 It is a chlorinated derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a chlorine atom and two hydroxymethyl groups are attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst. The reaction typically occurs at temperatures ranging from 40°C to 70°C. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The final product is obtained by evaporating the solution under vacuum, followed by cooling and filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as ion exchange resins and thin film evaporators, helps in achieving the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, coatings, and other polymeric materials
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound has an ethyl group in place of the chlorine atom.
Trimethylolpropane: Contains three hydroxymethyl groups attached to a propane backbone .
Uniqueness
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Propriétés
Formule moléculaire |
C4H9ClO3 |
|---|---|
Poids moléculaire |
140.56 g/mol |
Nom IUPAC |
2-chloro-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H9ClO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |
Clé InChI |
DNDOSDUOUWWBPN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)











